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Compound of Interest

Compound Name: 2-(3-Chlorophenyl)thiophene

CAS No.: 59156-10-4

Cat. No.: B8793011

Get Quote

CAS Registry Number: 59156-10-4 Molecular Formula: C₁₀H₇ClS Molecular Weight: 194.68

g/mol

Executive Summary
2-(3-Chlorophenyl)thiophene is a critical heterocyclic intermediate employed in the synthesis

of optoelectronic materials and pharmaceutical pharmacophores. Unlike its para-substituted

isomer (2-(4-chlorophenyl)thiophene), which presents as a distinct solid with a well-defined

melting point (83–84 °C), the meta-substituted isomer (3-chloro) exhibits lower symmetry, often

resulting in a significantly depressed melting point or an oily physical state at room

temperature.

This guide provides a rigorous framework for the synthesis, purification, and physical

characterization of this compound. It addresses the ambiguity regarding its melting point by

providing comparative data and a self-validating experimental protocol for property

determination.
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Chemical Profile & Physical Properties[1][2][3][4][5]
[6][7]
Comparative Melting Point Data
The melting point (MP) is a definitive indicator of purity for crystalline solids. However, structural

isomerism profoundly impacts crystal lattice energy.

Compound
Substitution
Position

CAS Number
Physical State
(RT)

Melting Point
(°C)

2-(3-

Chlorophenyl)thi

ophene

Meta (3-Cl) 59156-10-4

Viscous Oil /

Low-Melting

Solid

< 40 °C

(Experimental)

2-(4-

Chlorophenyl)thi

ophene

Para (4-Cl) 40133-23-1 Crystalline Solid 83 – 84 °C

2-(2-

Chlorophenyl)thi

ophene

Ortho (2-Cl) 893736-04-4 Liquid / Oil
N/A (Boiling

Point dominant)

Technical Insight: The meta-chloro substituent disrupts the planar packing efficiency of the

thiophene-phenyl pi-stacking interactions more severely than the para-substituent.

Consequently, researchers should anticipate 2-(3-chlorophenyl)thiophene to isolate as a

yellowish viscous oil that may slowly crystallize upon prolonged storage at -20 °C, rather than a

free-flowing powder.

Solubility Profile
Soluble: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Toluene,

Chloroform.

Insoluble: Water.[1][2]

Synthesis & Isolation Protocol
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To obtain accurate physical data, the compound must be synthesized with high regioselectivity.

The Suzuki-Miyaura Cross-Coupling is the industry standard for this motif, minimizing

homocoupling impurities that skew melting point data.

Reaction Logic
Coupling Partners: 2-Thiopheneboronic acid + 1-Bromo-3-chlorobenzene (or conversely, 3-

Chlorophenylboronic acid + 2-Bromothiophene).

Catalyst: Pd(PPh₃)₄ (Tetrakis) is preferred for its robustness, though Pd₂(dba)₃/S-Phos is

superior for sterically hindered substrates.

Base: Na₂CO₃ or K₂CO₃ (aqueous) to activate the boronic acid.

Step-by-Step Protocol
Inert Atmosphere: Flame-dry a 3-neck round-bottom flask and purge with Argon.

Reagent Loading:

Add 1-Bromo-3-chlorobenzene (1.0 equiv).

Add 2-Thiopheneboronic acid (1.2 equiv).

Add Pd(PPh₃)₄ (3-5 mol%).

Solvent System: Add degassed Toluene/Ethanol/Water (4:1:1 ratio). Note: The biphasic

system ensures efficient base solubility.

Activation: Add Na₂CO₃ (2.0 equiv).

Reflux: Heat to 90 °C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1).

Workup: Cool to RT. Extract with EtOAc.[3][4] Wash organic layer with Brine.[3] Dry over

anhydrous MgSO₄.

Purification (Critical): Concentrate in vacuo. Purify via silica gel flash chromatography

(Eluent: 100% Hexanes → 95:5 Hexanes/EtOAc).
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Visualization: Synthesis & Characterization
Workflow
The following diagram outlines the logical flow from reactants to validated data, ensuring

process integrity.
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Caption: Workflow for the synthesis and physical state validation of 2-(3-
Chlorophenyl)thiophene.

Characterization Protocols
Since the melting point may be near ambient temperature, standard capillary methods can be

ambiguous. The following self-validating protocols are recommended.

Melting Point Determination (If Solid)
If the compound solidifies after chromatography and refrigeration:

Apparatus: Use a Differential Scanning Calorimeter (DSC) for precision, or a Buchi melting

point apparatus.

Ramp Rate: 1 °C/min. Fast ramping will overshoot the MP of low-melting solids.

Validation: The transition should be sharp (< 2 °C range). A broad range (> 3 °C) indicates

solvent entrapment or isomeric impurities.

¹H-NMR Validation (Identity)
Before trusting any physical constant, confirm the structure.

Solvent: CDCl₃

Key Signals:

Thiophene Ring: 3 protons, typically multiplet at δ 7.0–7.4 ppm.

Phenyl Ring: 4 protons. Look for the distinct singlet-like signal of the proton between the

Cl and the thiophene ring (position 2 on phenyl) at ~δ 7.5–7.6 ppm.

Absence of Impurities: Ensure no Pd peaks or solvent peaks (Hexane/EtOAc) remain, as

these depress MP.

Safety & Handling (SDS Summary)
Hazards: Irritant to eyes, respiratory system, and skin.
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Signal Word: Warning.

Storage: Keep container tightly closed in a dry, well-ventilated place. Recommended storage

temperature: 2–8 °C (Refrigerate) to prevent oxidation of the thiophene ring over time.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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